molecular formula C17H22ClN5O B11158164 N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11158164
M. Wt: 347.8 g/mol
InChI Key: ACERZQYUZJILPB-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a chlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl group may enhance the compound’s binding affinity, while the chlorobenzyl moiety can influence its overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chlorobenzyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its combination of a tetrazole ring, cyclohexyl group, and chlorobenzyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C17H22ClN5O

Molecular Weight

347.8 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C17H22ClN5O/c18-15-6-4-5-14(9-15)11-19-16(24)10-17(7-2-1-3-8-17)12-23-13-20-21-22-23/h4-6,9,13H,1-3,7-8,10-12H2,(H,19,24)

InChI Key

ACERZQYUZJILPB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2=CC(=CC=C2)Cl)CN3C=NN=N3

Origin of Product

United States

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